N-(3,4-dimethoxyphenyl)-2-(4-isopentyl-1,5-dioxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl)acetamide
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Description
N-(3,4-dimethoxyphenyl)-2-(4-isopentyl-1,5-dioxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl)acetamide is a useful research compound. Its molecular formula is C24H27N5O5 and its molecular weight is 465.51. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Pharmacological Activities
The compound and its derivatives have been the subject of various studies focusing on their synthesis and potential pharmacological activities. For instance, research has delved into the synthesis of N-(4,5-dihydro-[1,2,4]triazolo[4,3-a]quinolin-7-yl)-2-(piperazin-1-yl)acetamide derivatives, highlighting their positive inotropic activity, which was evaluated by measuring left atrium stroke volume in isolated rabbit heart preparations. Several compounds demonstrated favorable activity compared to standard drugs, with specific derivatives showing significant potency in vitro (Zhang et al., 2008). Similar studies have synthesized and evaluated compounds for positive inotropic activity, presenting a subset of derivatives with potent effects compared to milrinone, a standard drug, thereby underscoring their potential as inotropic agents (Wu et al., 2012).
Chemical Synthesis Innovations
Another facet of research on this compound encompasses its chemical synthesis, where studies have developed methods for creating 1,2-dihydro-1,2,4-triazolo[3,2-b]quinazolin-9(1H)-ones and their triazolo derivatives. These efforts have aimed at producing compounds in high yields through reactions involving 3-amino-2-anilino-4(3H)-quinazolinone with various agents, demonstrating the chemical versatility and potential applications of these compounds in designing new molecules (El‐Hiti).
Exploration of Molecular Rearrangements
Research has also explored the molecular rearrangements of related compounds, shedding light on the complex chemistry underlying the structural transformations of triazoloquinazolinium betaines and their potential applications in creating novel chemical entities with diverse biological activities (Crabb et al., 1999).
Anticancer and Antimicrobial Potential
The anticancer and antimicrobial potential of triazoloquinazoline derivatives has been investigated, with some studies synthesizing new ureas derived from 4,5-dihydro-1-methyl-[1,2,4]triazolo[4,3-a]quinolin-7-amine and evaluating their effects against cancer cell lines and microbes. These studies indicate that specific derivatives exhibit significant cytotoxicity, suggesting their potential utility in developing new therapeutic agents (Reddy et al., 2015).
properties
IUPAC Name |
N-(3,4-dimethoxyphenyl)-2-[4-(3-methylbutyl)-1,5-dioxo-[1,2,4]triazolo[4,3-a]quinazolin-2-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N5O5/c1-15(2)11-12-27-22(31)17-7-5-6-8-18(17)29-23(27)26-28(24(29)32)14-21(30)25-16-9-10-19(33-3)20(13-16)34-4/h5-10,13,15H,11-12,14H2,1-4H3,(H,25,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDJCPVYMKOKEMG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1C(=O)C2=CC=CC=C2N3C1=NN(C3=O)CC(=O)NC4=CC(=C(C=C4)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N5O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-dimethoxyphenyl)-2-(4-isopentyl-1,5-dioxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl)acetamide |
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